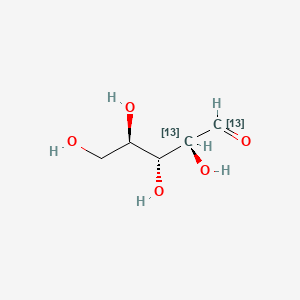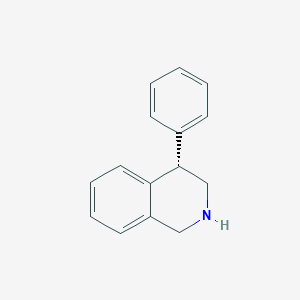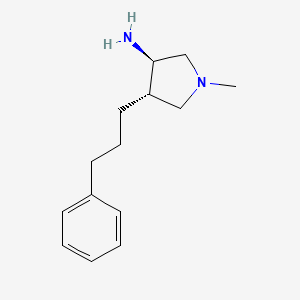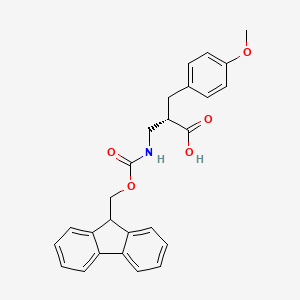
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal: is a stereoisomer of a pentose sugar derivative. This compound is characterized by the presence of four hydroxyl groups and a labeled carbon isotope, making it a valuable molecule for various scientific studies, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal typically involves the following steps:
Starting Material: The synthesis begins with a suitable pentose sugar, such as D-ribose.
Isotope Labeling: The carbon-13 isotopes are introduced into the molecule through a series of chemical reactions that replace the natural carbon atoms with the labeled ones.
Hydroxyl Group Introduction: The hydroxyl groups are introduced through selective oxidation and reduction reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound involves:
Large-Scale Fermentation: Utilizing microorganisms that can produce the desired pentose sugar.
Isotope Enrichment: Employing advanced techniques to enrich the carbon-13 isotopes in the starting material.
Purification: Using chromatographic methods to purify the final product to a high degree of purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, tosylates.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds, ethers.
Scientific Research Applications
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal has numerous applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to track molecular transformations.
Biology: Employed in metabolic studies to understand the pathways of carbohydrate metabolism.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool.
Industry: Utilized in the production of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal involves its interaction with specific molecular targets:
Enzymatic Reactions: The compound can act as a substrate for enzymes involved in carbohydrate metabolism.
Pathways: It participates in glycolysis and the pentose phosphate pathway, providing insights into these metabolic processes.
Comparison with Similar Compounds
Similar Compounds
D-ribose: A naturally occurring pentose sugar with similar structural features.
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal: The non-labeled version of the compound.
(2S,3R,4R)-2,3,4,5-tetrahydroxyhexanal: A hexose sugar derivative with an additional carbon atom.
Uniqueness
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal is unique due to its isotope labeling, which allows for precise tracking in metabolic studies and other research applications. This feature distinguishes it from other similar compounds and enhances its utility in scientific investigations.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1,3+1 |
InChI Key |
PYMYPHUHKUWMLA-BZCPYFRZSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12948057.png)
![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)




![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate](/img/structure/B12948081.png)

![12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12948096.png)
![((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid](/img/structure/B12948098.png)

